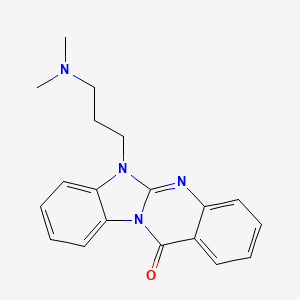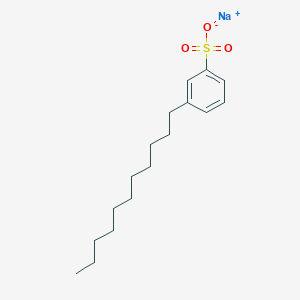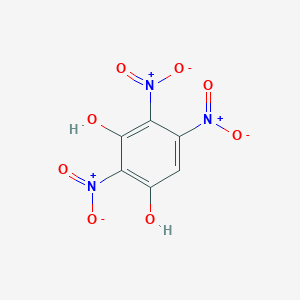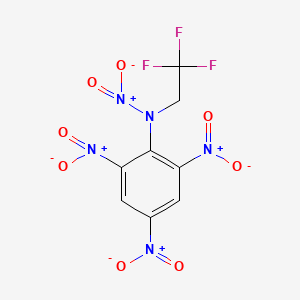
Benzimidazo(2,1-b)quinazolin-12(6H)-one, 6-(3-(dimethylamino)propyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzimidazo(2,1-b)quinazolin-12(6H)-one, 6-(3-(dimethylamino)propyl)- is a heterocyclic compound that belongs to the class of benzimidazoquinazolinones. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and antiviral properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Regioselective Synthesis: The synthesis of benzimidazo(2,1-b)quinazolin-12(6H)-one derivatives can be achieved through the reaction of methyl anthranilates with N-arylcyanamides in the presence of p-TsOH in t-BuOH under reflux conditions.
Copper-Catalyzed Domino Synthesis: Another method involves the use of copper-catalyzed domino synthesis with cyanamide as a building block.
Microwave-Mediated Heterocyclization: This method involves the use of microwave irradiation to facilitate the heterocyclization process, leading to the formation of benzimidazo(2,1-b)quinazolin-12(6H)-ones.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Benzimidazo(2,1-b)quinazolin-12(6H)-one derivatives can undergo oxidation reactions, often leading to the formation of quinazolinone derivatives.
Reduction: Reduction reactions can convert the quinazolinone moiety to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino propyl side chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Quinazolinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzimidazoquinazolinones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Benzimidazo(2,1-b)quinazolin-12(6H)-one, 6-(3-(dimethylamino)propyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties. It has shown promise in inhibiting the growth of cancer cells and pathogens.
Wirkmechanismus
The mechanism of action of benzimidazo(2,1-b)quinazolin-12(6H)-one, 6-(3-(dimethylamino)propyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinazolin-4-ones: These compounds share a similar core structure and exhibit comparable biological activities.
Benzimidazoles: Another class of heterocyclic compounds with similar pharmacological properties.
Quinoxalines: These compounds also possess a fused ring system and are studied for their biological activities.
Uniqueness
Benzimidazo(2,1-b)quinazolin-12(6H)-one, 6-(3-(dimethylamino)propyl)- is unique due to its specific substitution pattern and the presence of the dimethylamino propyl side chain, which can enhance its biological activity and selectivity towards certain molecular targets.
Eigenschaften
CAS-Nummer |
32701-02-3 |
|---|---|
Molekularformel |
C19H20N4O |
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
6-[3-(dimethylamino)propyl]benzimidazolo[2,1-b]quinazolin-12-one |
InChI |
InChI=1S/C19H20N4O/c1-21(2)12-7-13-22-16-10-5-6-11-17(16)23-18(24)14-8-3-4-9-15(14)20-19(22)23/h3-6,8-11H,7,12-13H2,1-2H3 |
InChI-Schlüssel |
SVKRVMHGQONCKI-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCCN1C2=CC=CC=C2N3C1=NC4=CC=CC=C4C3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 6-[2-(2,4-dinitrophenyl)hydrazinylidene]nona-2,4,7-trienoate](/img/structure/B14689947.png)













